molecular formula C18H14N4OS2 B6557687 N-(1,3-benzothiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-99-0

N-(1,3-benzothiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557687
CAS No.: 1040676-99-0
M. Wt: 366.5 g/mol
InChI Key: WGFNRFJOYFBDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a synthetically designed small molecule recognized for its potential as a kinase inhibitor, with particular research interest in the context of cancer and inflammatory diseases. Its molecular architecture, featuring distinct benzothiazole and aminothiazole pharmacophores, is characteristic of compounds that target the ATP-binding site of various protein kinases. Scientific investigations highlight its role as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key signaling enzyme implicated in cell adhesion, migration, proliferation, and survival. Preclinical studies have demonstrated that this compound can effectively suppress FAK autophosphorylation at Tyr397, thereby disrupting downstream oncogenic signaling pathways. This mechanism makes it a valuable chemical probe for exploring FAK's function in tumor progression, angiogenesis, and metastasis . Researchers utilize this acetamide derivative primarily in biochemical assays and cell-based studies to elucidate the complex roles of FAK in disease pathogenesis and to validate it as a therapeutic target for anticancer drug discovery.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(22-18-21-14-8-4-5-9-15(14)25-18)10-13-11-24-17(20-13)19-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFNRFJOYFBDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Common Name : this compound
  • CAS Number : 1105219-31-5
  • Molecular Formula : C16H14N4OS2
  • Molecular Weight : 352.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various pathogens. For instance, a study demonstrated that derivatives of benzothiazole exhibited significant antibacterial properties against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The compound's structure allows for effective interaction with bacterial enzymes, potentially inhibiting their function.

Anticancer Properties

Research has also indicated that this compound exhibits anticancer activity. A significant finding was its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. The compound's SAR indicates that modifications in the phenyl and thiazole groups can enhance its potency against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal crucial insights into how structural modifications affect biological activity. The presence of the benzothiazole moiety is essential for maintaining activity due to its ability to interact with biological targets effectively.

ModificationEffect on Activity
Addition of electron-donating groups on the phenyl ringIncreased potency against M. tuberculosis
Alteration of the thiazole substituentVariable effects on anticancer activity

Case Study 1: Antitubercular Activity

In a comparative study, various benzothiazole derivatives were synthesized and assessed for their antitubercular activity against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with IC90 values indicating strong inhibition at low concentrations .

Case Study 2: Dual Inhibition of Enzymes

Another study focused on dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The benzothiazole scaffold was identified as a significant contributor to the dual inhibition mechanism, suggesting potential therapeutic applications in pain management .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and thiazole derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various thiazole derivatives that showed cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific protein kinases associated with cancer progression .

Antimicrobial Properties

N-(1,3-benzothiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been evaluated for its antimicrobial activity. Compounds with similar structural motifs have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of both benzothiazole and thiazole rings enhances their interaction with microbial enzymes, leading to inhibition .

Dye Intermediates

This compound can serve as an intermediate in the synthesis of dyes due to its chromophoric properties. The structural versatility allows for modifications that can tune the optical properties of the resulting dyes, making them suitable for various applications in textiles and coatings .

Organic Electronics

The electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that construct the thiazole ring systems efficiently .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than 10 µM .
Study 2Antimicrobial TestingShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Study 3Dye ApplicationDeveloped a novel dye using the compound that exhibited high stability and vibrant color under UV light .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Acidic hydrolysis cleaves the acetamide bond, yielding 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetic acid and 1,3-benzothiazol-2-amine .

  • Alkylation/Alkoxylation : The nitrogen atoms in the benzothiazole and thiazole rings can act as nucleophiles. Reaction with alkyl halides (e.g., chloroacetone, phenacyl bromide) in dioxane forms N-alkylated derivatives .

Example Reaction Pathway :

Compound+R-XTEA, dioxaneN-Alkylated Derivative[1]\text{Compound} + \text{R-X} \xrightarrow{\text{TEA, dioxane}} \text{N-Alkylated Derivative} \quad[1]

Electrophilic Aromatic Substitution

The electron-rich benzothiazole and thiazole rings participate in electrophilic substitution:

  • Nitration/Sulfonation : Directed by the electron-withdrawing thiazole nitrogen, substitutions occur at the para position relative to the nitrogen .

  • Diazo Coupling : The phenylamino group reacts with diazonium salts (e.g., aryldiazonium chlorides) in the presence of sodium acetate, forming azo derivatives .

Key Reaction :

Compound+Ar-N2+NaOAcAzo-Linked Product[1][5]\text{Compound} + \text{Ar-N}_2^+ \xrightarrow{\text{NaOAc}} \text{Azo-Linked Product} \quad[1][5]

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable functionalization:

  • Suzuki-Miyaura Coupling : The brominated benzothiazole derivatives react with arylboronic acids to form biaryl systems .

  • Buchwald-Hartwig Amination : Introduces amine groups at specific positions on the thiazole ring .

Catalytic Conditions :

Reaction TypeCatalystSolventYield (%)Reference
Suzuki CouplingPd(OAc)₂DMF/H₂O65–78
AminationCuI/ligandDMSO72

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Thiazolo[3,2-a]pyrimidinones : Reaction with propargyl bromides under microwave irradiation induces cyclization .

  • Bisthiazole Derivatives : Heating with hydrazonyl halides in dioxane forms bisthiazoles .

Example :

Compound+Hydrazonyl HalideΔ,dioxaneBisthiazole[1]\text{Compound} + \text{Hydrazonyl Halide} \xrightarrow{\Delta, \text{dioxane}} \text{Bisthiazole} \quad[1]

pH-Dependent Reactivity

The compound exhibits pH-sensitive protonation:

  • First Protonation (pKₐ ~5.91–8.34): Occurs at the imidazole-like nitrogen in the thiazole ring .

  • Second Protonation (pKₐ ~3.02–4.72): Involves the benzothiazole nitrogen .

Implications :

  • Acidic conditions stabilize cationic intermediates, enhancing electrophilic substitution.

  • Basic conditions favor deprotonation, promoting nucleophilic reactivity .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV exposure induces cleavage of the azo linkage, yielding 2-aminothiazole and benzothiazole fragments .

Comparison with Similar Compounds

Mirabegron (2-[2-Amino-1,3-thiazol-4-yl]-N-[4-[2-{[(2R)-2-Hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide)

Mirabegron shares the 2-(2-amino-1,3-thiazol-4-yl)acetamide backbone but differs in its substituents. Instead of a benzothiazole group, Mirabegron incorporates a phenylethylamino-ethylphenyl moiety, making it a β3-adrenergic receptor agonist used clinically for overactive bladder . The presence of the 2-hydroxy-2-phenylethyl group enhances its selectivity for β3 receptors, whereas the benzothiazole in the target compound may confer distinct binding properties for kinase or antimicrobial targets .

N-(2-Methylphenyl)-2-[(2Z)-4-Oxo-2-(Phenylimino)-3-(Phenylsulfonyl)-1,3-Thiazolidin-5-yl]Acetamide

This analogue replaces the benzothiazole with a sulfonylated thiazolidinone ring. Such modifications are common in anti-inflammatory and antiviral agents .

Triazole-Thiazole Hybrids (e.g., Compound 9a from )

Compounds like 9a (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) incorporate triazole and benzodiazole rings. These hybrids exhibit enhanced π-π stacking and hydrogen-bonding capabilities, which improve binding to enzymes like PI3K, as demonstrated in molecular docking studies .

Pharmacological Activity Comparison

Compound Primary Targets Bioactivity Selectivity Notes
Target Compound Kinases, microbial enzymes Antimicrobial, anticancer (inferred) Broad-spectrum (thiazole derivatives)
Mirabegron β3-Adrenergic receptors Overactive bladder therapy High β3 selectivity
Pyridazinone Derivatives FPR1/FPR2 (neutrophil receptors) Calcium mobilization, chemotaxis FPR2-specific agonists
Multi-Target Agents (e.g., AuroraA/STK1 inhibitors) AuroraA, STK1 kinases Anticancer (cell cycle disruption) Dual kinase inhibition

The target compound’s bioactivity is inferred from structural parallels to thiazolidinones and benzothiazoles, which are known for enzyme inhibition and intercalation with DNA . In contrast, Mirabegron’s β3 agonism is well-characterized, with a molecular weight of 396.51 g/mol and proven clinical efficacy . Pyridazinone derivatives (e.g., FPR2 agonists) highlight the role of acetamide-linked heterocycles in modulating immune responses .

Analytical Characterization

Technique Target Compound Mirabegron Triazole-Thiazole Hybrids
NMR (δ ppm) Benzothiazole C-H (~7.5–8.5) Phenylethylamino protons (~3.5–4.5) Triazole C-H (~7.8–8.2)
Mass Spec (m/z) ~380–400 (M+H)+ 396.51 (M+H)+ ~450–550 (M+H)+
Elemental Analysis C, H, N, S within 0.3% of calc. C: 63.6%, H: 6.1%, N: 14.1% Halogenated variants (e.g., 9c: Br)

Preparation Methods

Two-Step Condensation Strategy

The synthesis typically begins with the preparation of the benzothiazole core, followed by functionalization with the thiazole-acetamide moiety. A validated approach involves:

Step 1: Synthesis of 2-Aminobenzothiazole
2-Aminobenzothiazole is synthesized via Jacobson cyclization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This method involves:

  • Condensation of p-aminophenol with p-nitrobenzoyl chloride in pyridine/toluene (150°C, 5 hours) to form [(4-hydroxyphenyl)-4-azaneyl)(4-nitrophen)]methanone.

  • Thioamide formation using Lawesson’s reagent in ethanol (2 hours, 160°C).

  • Cyclization with potassium ferricyanide in benzene/NaOH to yield 2-(4-nitrophenyl)benzothiazol-6-ol, reduced to 2-(4-aminophenyl)benzothiazol-5-ol via Fe/NH₄Cl.

Step 2: Acetamide-Thiazole Coupling
The aminobenzothiazole intermediate undergoes N-acylation with chloroacetyl chloride in dry benzene (reflux, 2 hours) to form 2-chloro-N-(benzothiazol-2-yl)acetamide. Subsequent nucleophilic substitution with 2-(phenylamino)-1,3-thiazol-4-amine in ethanol (4 hours reflux) yields the target compound.

Alternative Route: One-Pot Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The thiazole ring is constructed in situ using α-haloketones and thiourea derivatives:

  • Reactants : 2-(Benzothiazol-2-yl)acetamide, N-phenylthiourea, and chloroacetone.

  • Conditions : Reflux in ethanol with catalytic HCl (6–8 hours).

  • Mechanism : Thiourea attacks α-haloketone to form thiazolidine, which dehydrogenates to thiazole.

Key spectral data for intermediates:

  • IR : 1693 cm⁻¹ (C=O stretch of acetamide).

  • ¹H NMR : δ 10.54 (s, NH), 7.20–7.90 (m, aromatic H), 3.46 (s, CH₂).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Benzene vs. Toluene : Benzene affords higher yields (76.6%) due to better acylation kinetics.

  • Reflux Duration : Extending reflux from 2 to 4 hours improves thiazole cyclization (yield increase: 41.4% → 65%).

Catalytic Additives

  • Pyridine : Neutralizes HCl in acylation steps, preventing protonation of the amine nucleophile.

  • Sodium Acetate : Facilitates cyclodehydration in thiazole formation (e.g., conversion of P104 to P105 in related syntheses).

Characterization and Analytical Data

Spectroscopic Confirmation

Target Compound Data :

  • IR (ATR) : 3239 cm⁻¹ (N-H/O-H), 1740 cm⁻¹ (C=O), 1152 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆) : δ 8.27 (s, NH), 6.55–7.72 (m, Ar-H), 2.50 (s, CH₂).

  • ¹³C NMR : 167.57 (C=O), 160.76 (C=N), 148.87 (thiazole C).

Chromatographic Purity

  • GC-MS : MH⁺ = 353.08 (calculated for C₁₈H₁₃N₅OS₂).

  • HPLC : >95% purity with C18 column (acetonitrile/water, 70:30).

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing pathways may yield 4- or 5-substituted thiazoles. Strategies include:

  • Steric Control : Bulky substituents on thiourea direct cyclization to the 4-position.

  • Low-Temperature Kinetics : Slow addition of α-haloketone at 0°C suppresses side products.

Byproduct Formation

  • N-Acylation Byproducts : Minimized using dry solvents and molecular sieves.

  • Oxidation Artifacts : Antioxidants like BHT (0.1%) prevent thiazole sulfoxide formation.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

  • Batch Reactors : 50 L reactors achieve 68% yield with optimized stirring (500 rpm).

  • Cost Analysis : Raw material cost: $12.50/g (lab-scale) vs. $4.20/g (pilot-scale) .

Q & A

What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, and how can reaction conditions be optimized for yield?

Answer:
The compound is synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting a benzothiazole-2-amine derivative with a substituted thiazole acetic acid precursor in dichloromethane (DCM) or tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base . Critical parameters for yield optimization include:

  • Temperature control : Reactions are initiated at 273 K to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DCM improve solubility of intermediates .
  • Purification : Trituration with ethanol or methanol-acetone mixtures (1:1) enhances crystallinity and purity .
    Yields >90% are achievable under these conditions for structurally related acetamides .

What spectroscopic and analytical techniques are essential for confirming the molecular structure of this compound?

Answer:
Standard characterization includes:

  • Melting point analysis : To assess purity (expected range: 390–500 K for analogous compounds) .
  • FT-IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H/N-H vibrations .
  • NMR spectroscopy :
    • ¹H NMR: Aromatic protons in δ 7.2–8.5 ppm; thiazole protons at δ 6.8–7.1 ppm .
    • ¹³C NMR: Amide carbonyl signals at ~168–170 ppm; benzothiazole carbons at 120–150 ppm .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S within ±0.4% of calculated values) .
    X-ray crystallography is recommended for resolving ambiguities in dihedral angles or hydrogen-bonding patterns .

How can computational methods enhance the design and efficiency of synthesizing this compound?

Answer:
Computational reaction path searches (e.g., density functional theory, DFT) can predict optimal solvents, catalysts, and transition states. For example:

  • Solvent screening : COSMO-RS simulations identify solvents with high solubility for intermediates, reducing byproducts .
  • Reaction mechanism modeling : Transition-state analysis clarifies the role of EDC in activating carboxylic acid groups .
  • Crystal structure prediction (CSP) : Tools like MERCURY forecast packing motifs, guiding crystallization conditions .
    Integrating these methods reduces trial-and-error experimentation by ~40% in related benzothiazole syntheses .

How should researchers resolve discrepancies between experimental and calculated elemental analysis data?

Answer:
Discrepancies >0.5% in C/H/N/S require:

Re-purification : Re-crystallize from methanol/acetone to remove residual solvents or salts .

Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .

Thermogravimetric analysis (TGA) : Detect hydrate formation (common in amides), which skews H% calculations .
For persistent issues, X-ray photoelectron spectroscopy (XPS) can quantify elemental ratios surface-wise .

What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?

Answer:
Based on benzothiazole-thiazole hybrids:

  • Antimicrobial activity :
    • Bacterial: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
    • Fungal: Agar diffusion assays for C. albicans .
  • Antioxidant potential :
    • DPPH radical scavenging (IC₅₀) and FRAP assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobials) are critical for validation .

How can researchers address low solubility of this compound in biological assay buffers?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Sonication : 10–15 min sonication in PBS (pH 7.4) improves dispersion .
  • Pro-drug derivatization : Introduce phosphate or glycoside groups at the acetamide nitrogen to enhance hydrophilicity .

What structural features contribute to its potential as a kinase inhibitor?

Answer:
The benzothiazole-thiazole core mimics ATP-binding motifs in kinases:

  • Hydrogen-bond donors : The acetamide N-H forms H-bonds with kinase hinge regions (e.g., EGFR T790M) .
  • Aromatic stacking : The phenylamino group engages in π-π interactions with hydrophobic pockets .
    Docking studies (AutoDock Vina) for analogs show binding affinities (ΔG = −8.2 to −9.5 kcal/mol) comparable to erlotinib .

How do crystal packing interactions influence the compound’s stability and polymorphism?

Answer:
X-ray data for related compounds reveal:

  • Hydrogen bonds : N-H···O and O-H···N interactions stabilize dimers or chains .
  • π-Stacking : Benzothiazole and thiazole rings stack at 3.5–4.0 Å distances, favoring Form I polymorphs .
  • Hydrate formation : Water molecules in the lattice (e.g., monohydrate in ) reduce thermal stability (TGA weight loss at 100–120°C).
    DSC and PXRD are recommended to monitor phase transitions during storage .

What strategies mitigate toxicity concerns in preclinical studies of benzothiazole derivatives?

Answer:

  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) formed via CYP3A4 .
  • Structural modifications : Fluorine substitution at the phenyl ring reduces hepatotoxicity in murine models .
  • In silico toxicity prediction : Tools like ProTox-II flag potential off-target effects (e.g., hERG inhibition) early .

How can researchers validate conflicting reports on the compound’s antimicrobial efficacy?

Answer:

  • Standardized protocols : Adopt EUCAST/MH guidelines for MIC determination to minimize inter-lab variability .
  • Check purity : HPLC (≥98% purity) ensures activity is not confounded by impurities .
  • Comparative studies : Test alongside structurally validated analogs (e.g., ) to isolate structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.